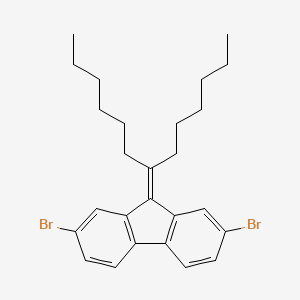
2,7-Dibromo-9-(tridecan-7-ylidene)-9H-fluorene
Vue d'ensemble
Description
2,7-Dibromo-9-(tridecan-7-ylidene)-9H-fluorene is an organic compound that belongs to the class of fluorene derivatives. This compound is characterized by the presence of two bromine atoms at the 2 and 7 positions and a bishexyl-methylene group at the 9 position of the fluorene ring. It is primarily used in the synthesis of organic semiconducting polymers and has applications in organic light-emitting diodes (OLEDs) and other electronic devices.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,7-Dibromo-9-(tridecan-7-ylidene)-9H-fluorene typically involves the bromination of fluorene derivatives followed by the introduction of the bishexyl-methylene group. One common method includes the following steps:
Bromination: Fluorene is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride to introduce bromine atoms at the 2 and 7 positions.
Alkylation: The dibromofluorene is then reacted with hexyl halides in the presence of a strong base like sodium hydride or potassium tert-butoxide to introduce the bishexyl-methylene group at the 9 position.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: 2,7-Dibromo-9-(tridecan-7-ylidene)-9H-fluorene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can undergo oxidation to form fluorenone derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Stille coupling to form extended conjugated systems.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate are used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Coupling Reactions: Palladium catalysts and organoboron or organotin reagents are commonly used.
Major Products:
Substitution Products: Various substituted fluorenes depending on the nucleophile used.
Oxidation Products: Fluorenone derivatives.
Coupling Products: Extended conjugated polymers and oligomers.
Applications De Recherche Scientifique
2,7-Dibromo-9-(tridecan-7-ylidene)-9H-fluorene has a wide range of applications in scientific research:
Organic Electronics: It is used in the synthesis of organic semiconducting polymers for OLEDs and organic photovoltaic cells (OPVs).
Material Science: The compound is utilized in the development of new materials with unique electronic and optical properties.
Biological Research: It serves as a building block for the synthesis of fluorescent probes and sensors.
Medicinal Chemistry: The compound is explored for its potential use in drug delivery systems and as a precursor for bioactive molecules.
Mécanisme D'action
The mechanism of action of 2,7-Dibromo-9-(tridecan-7-ylidene)-9H-fluorene is primarily related to its electronic properties. The presence of bromine atoms and the bishexyl-methylene group influences the compound’s ability to participate in electronic interactions and conjugation. This makes it an effective material for use in electronic devices where charge transport and light emission are critical. The molecular targets and pathways involved include interactions with electron-rich and electron-deficient species, facilitating charge transfer and energy transfer processes.
Comparaison Avec Des Composés Similaires
- 2,7-Dibromo-9,9-dimethylfluorene
- 2,7-Dibromo-9,9-dihexylfluorene
- 2,7-Dibromo-9,9-dioctylfluorene
Comparison:
- 2,7-Dibromo-9-(tridecan-7-ylidene)-9H-fluorene is unique due to the presence of the bishexyl-methylene group, which provides enhanced solubility and processability compared to other similar compounds.
- 2,7-Dibromo-9,9-dimethylfluorene has smaller alkyl groups, resulting in different solubility and electronic properties.
- 2,7-Dibromo-9,9-dihexylfluorene and 2,7-Dibromo-9,9-dioctylfluorene have longer alkyl chains, which can influence the material’s flexibility and packing in solid-state applications.
Propriétés
Formule moléculaire |
C26H32Br2 |
|---|---|
Poids moléculaire |
504.3 g/mol |
Nom IUPAC |
2,7-dibromo-9-tridecan-7-ylidenefluorene |
InChI |
InChI=1S/C26H32Br2/c1-3-5-7-9-11-19(12-10-8-6-4-2)26-24-17-20(27)13-15-22(24)23-16-14-21(28)18-25(23)26/h13-18H,3-12H2,1-2H3 |
Clé InChI |
UPLNKAHTAVYBRM-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC(=C1C2=C(C=CC(=C2)Br)C3=C1C=C(C=C3)Br)CCCCCC |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details














Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![7-Bromo-2-ethyl-3-nitropyrazolo[1,5-a]pyridine](/img/structure/B8289916.png)

![{1-[5-(Cyclopropanecarbonyl-amino)-pyridin-2-yl]-cyclopropyl}-carbamic acid tert-butyl ester](/img/structure/B8289941.png)

![5'-fluoro-2',3'-dihydro-1'H-spiro[cyclobutane-1,4'-quinoline]](/img/structure/B8289952.png)
![4-Chloro-8-fluoroimidazo[1,2-a]quinoxaline](/img/structure/B8289953.png)
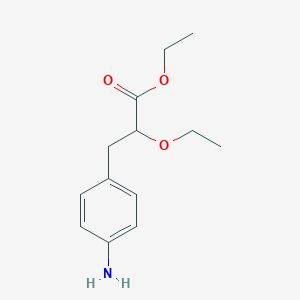

![(4-Tert-butyl-benzyl)-[2-(3-fluoro-phenyl)-ethyl]-amine](/img/structure/B8289976.png)
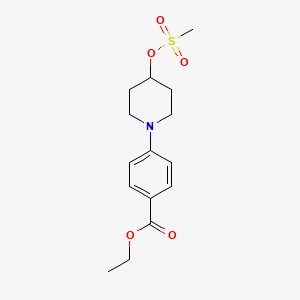
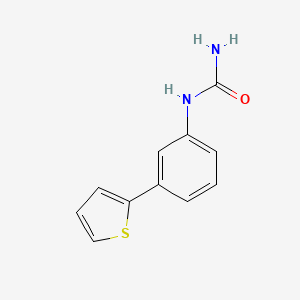
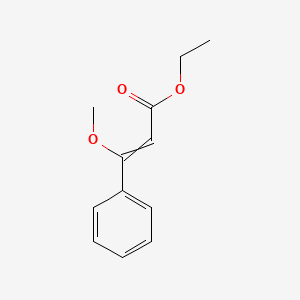
![Methyl 3-hydroxynaphtho[2,3-B]furan-2-carboxylate](/img/structure/B8290007.png)
![2-{3-[(Tert-butylsulfinyl)amino]oxetan-3-yl}propanoic acid](/img/structure/B8290012.png)
